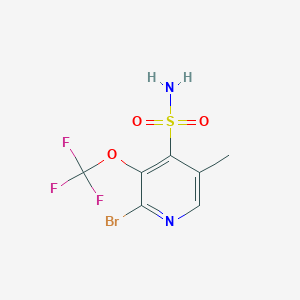
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide is a chemical compound with the molecular formula C7H6BrF3N2O3S. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide typically involves multiple steps. One common method includes the bromination of 5-methyl-3-(trifluoromethoxy)pyridine followed by sulfonamide formation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Organic Solvents: Dichloromethane, tetrahydrofuran (THF), and others are commonly used.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Sulfonic Acids and Sulfides: Formed through oxidation and reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(methylthio)pyridine
- 2-Bromo-5-(methanesulfonyl)pyridine
Uniqueness
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide is unique due to the presence of both a trifluoromethoxy group and a sulfonamide group, which confer distinct chemical properties. These functional groups enhance its reactivity and binding affinity, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C7H6BrF3N2O3S |
|---|---|
Molecular Weight |
335.10 g/mol |
IUPAC Name |
2-bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide |
InChI |
InChI=1S/C7H6BrF3N2O3S/c1-3-2-13-6(8)4(16-7(9,10)11)5(3)17(12,14)15/h2H,1H3,(H2,12,14,15) |
InChI Key |
QSSIOXJTMUCENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1S(=O)(=O)N)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



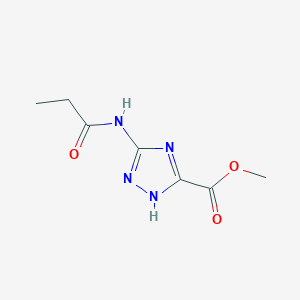


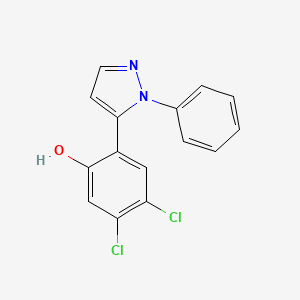

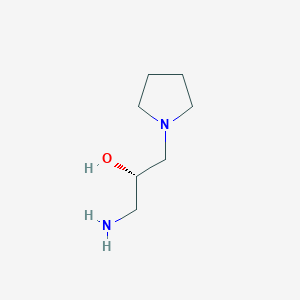
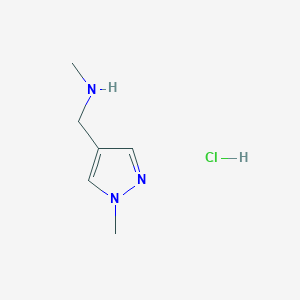
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
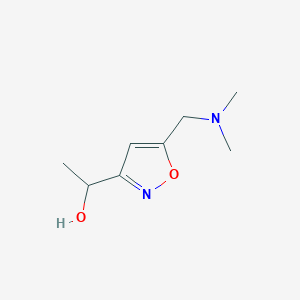
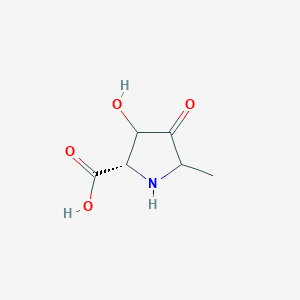
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
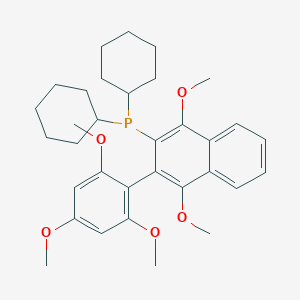
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
